molecular formula C14H16N4O3 B2624844 3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide CAS No. 1445757-15-2

3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide

Cat. No.: B2624844
CAS No.: 1445757-15-2
M. Wt: 288.307
InChI Key: XEUIPAKDWNBCPO-UHFFFAOYSA-N
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Description

3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a nitro group, and a cyanoprop-2-enamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor followed by amination and subsequent coupling with a butyl cyanoprop-2-enamide derivative. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-nitrophenylboronic acid pinacol ester
  • 4-Amino-3-nitrophenol
  • 4-Amino-3-nitrobenzophenone

Uniqueness

Compared to similar compounds, 3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanoprop-2-enamide moiety, in particular, provides additional sites for chemical modification and interaction with biological targets, enhancing its versatility in research and industrial applications.

Properties

IUPAC Name

3-(4-amino-3-nitrophenyl)-N-butyl-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-2-3-6-17-14(19)11(9-15)7-10-4-5-12(16)13(8-10)18(20)21/h4-5,7-8H,2-3,6,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUIPAKDWNBCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC(=C(C=C1)N)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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